3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its trifluoromethylsulfanyl group attached to a piperidine ring, which is further esterified with tert-butyl carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Piperidine Derivation: Starting with piperidine, the compound undergoes trifluoromethylation to introduce the trifluoromethylsulfanyl group.
Esterification: The resulting trifluoromethylsulfanyl-piperidine is then reacted with tert-butyl carboxylic acid under esterification conditions, often using a catalyst such as a strong acid or base.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled conditions to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or other oxidized groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with new substituents at specific positions on the piperidine ring.
Scientific Research Applications
3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Piperidine Derivatives: Other piperidine-based compounds without the trifluoromethylsulfanyl group.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups but lacking the piperidine structure.
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfanyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2S/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)18-11(12,13)14/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSKIXNXXXBHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162718 | |
Record name | 1,1-Dimethylethyl 3-[(trifluoromethyl)thio]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206523-93-4 | |
Record name | 1,1-Dimethylethyl 3-[(trifluoromethyl)thio]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[(trifluoromethyl)thio]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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